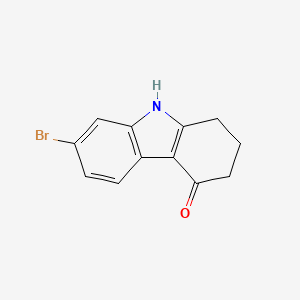

7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one

Description

Significance of Carbazole (B46965) and Dihydrocarbazole Scaffolds in Organic and Medicinal Chemistry

Carbazole and its hydrogenated derivatives, such as tetrahydrocarbazoles, are privileged structures in medicinal chemistry due to their wide range of pharmacological activities. wjarr.comresearchgate.net These scaffolds are found in numerous naturally occurring alkaloids and synthetic compounds that exhibit significant biological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. wjarr.comresearchgate.netnih.gov The carbazole nucleus is a key structural motif in molecules that can interact with biological targets like DNA and crucial enzymes involved in cancer progression, such as topoisomerases. nih.gov

The partially saturated ring in dihydrocarbazole scaffolds, like that in 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, provides a versatile platform for further chemical modification. This allows for the synthesis of a diverse library of compounds with potential therapeutic applications. The introduction of various substituents, such as a bromine atom, can significantly modulate the biological activity of the parent molecule.

Structural Characteristics of 2,3-Dihydro-1H-carbazol-4(9H)-one and its Bromo Analogues

The core structure of 2,3-dihydro-1H-carbazol-4(9H)-one consists of a carbazole nucleus where one of the benzene (B151609) rings is partially saturated and contains a ketone functional group. This structure, also known as 1,2,3,9-tetrahydro-4H-carbazol-4-one, possesses a unique combination of aromatic and aliphatic features. nih.gov

The introduction of a bromine atom at the 7th position of the carbazole ring system, as in this compound, alters the electronic and steric properties of the molecule. This halogenation can influence the compound's reactivity and its potential interactions with biological targets.

Below is a comparative table of the key structural and chemical properties of the parent compound and its 7-bromo analogue.

| Property | 2,3-Dihydro-1H-carbazol-4(9H)-one | This compound |

| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₀BrNO |

| Molecular Weight | 185.22 g/mol | 264.12 g/mol |

| IUPAC Name | 1,2,3,9-tetrahydrocarbazol-4-one | 7-bromo-1,2,3,9-tetrahydrocarbazol-4-one |

| CAS Number | 15128-52-6 | 1260493-98-8 |

| Canonical SMILES | C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br |

Current Research Landscape of this compound

The current body of scientific literature suggests that this compound is primarily recognized as a synthetic intermediate in organic chemistry. Its availability from various chemical suppliers indicates its utility in the synthesis of more complex molecules.

While specific, in-depth research focusing exclusively on the biological activities of this compound is not extensively documented in peer-reviewed journals, the broader class of brominated carbazole derivatives has been a subject of investigation. For instance, various bromo-substituted tetrahydrocarbazoles have been synthesized and evaluated for their potential antimicrobial activities. wjarr.comijnc.ir

The strategic placement of a bromine atom on the carbazole scaffold can be a key step in the synthesis of pharmacologically active compounds. Bromo-derivatives often serve as versatile precursors for cross-coupling reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships. The use of similar brominated heterocyclic fragments, such as 7-bromo-4-chloro-1H-indazol-3-amine in the synthesis of the potent HIV-1 capsid inhibitor Lenacapavir, highlights the importance of such intermediates in drug discovery. chemrxiv.org

Therefore, the research landscape for this compound is currently defined more by its potential as a building block for medicinal chemistry campaigns rather than its own inherent, documented biological activity. Future research may yet uncover specific therapeutic applications for this compound or its direct derivatives.

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-7-4-5-8-10(6-7)14-9-2-1-3-11(15)12(8)9/h4-6,14H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWATEMVALDWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 7 Bromo 2,3 Dihydro 1h Carbazol 4 9h One

Substitution Reactions on the Bromo-Substituted Dihydrocarbazolone Core

The bromine atom at the 7-position of the 2,3-dihydro-1H-carbazol-4(9H)-one core is a key functional group that allows for the introduction of a wide range of substituents through various cross-coupling reactions. While direct nucleophilic aromatic substitution (SNAr) is generally challenging on such electron-rich aromatic systems, palladium-catalyzed cross-coupling reactions provide an efficient avenue for C-C and C-N bond formation.

Prominent among these methods are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for introducing aryl, heteroaryl, or vinyl groups at the 7-position.

The Buchwald-Hartwig amination, on the other hand, is a powerful tool for the formation of carbon-nitrogen bonds. nih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine, providing access to a diverse array of 7-amino-substituted dihydrocarbazolone derivatives. nih.gov The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and good functional group tolerance in both Suzuki-Miyaura and Buchwald-Hartwig reactions. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Toluene, Dioxane), heat | 7-Aryl/heteroaryl-2,3-dihydro-1H-carbazol-4(9H)-one |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), phosphine ligand (e.g., BINAP, Xantphos), base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., Toluene, Dioxane), heat | 7-(Alkyl/aryl)amino-2,3-dihydro-1H-carbazol-4(9H)-one |

Modifications at the Nitrogen Atom (N-Substitution)

The secondary amine within the dihydrocarbazole ring system is another key site for derivatization. N-substitution reactions, such as acylation and alkylation, can be employed to introduce a variety of functional groups, which can significantly modulate the biological and physical properties of the molecule.

N-Acylation Reactions

N-acylation of the carbazole (B46965) nitrogen can be readily achieved by treatment with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acyl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one. The choice of base, which can range from organic amines like triethylamine (B128534) or pyridine (B92270) to inorganic bases like potassium carbonate, is important to neutralize the acid generated during the reaction.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | Dichloromethane | 9-Acetyl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one |

| Benzoyl chloride | Pyridine | Tetrahydrofuran | 9-Benzoyl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one |

| Acetic anhydride | Sodium acetate (B1210297) | Acetic acid | 9-Acetyl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one |

N-Methylation and Other N-Alkylation Strategies

The nitrogen atom can also be alkylated to introduce various alkyl groups. N-methylation is a common modification and can be accomplished using a variety of methylating agents. Classic methods involve the use of methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as sodium hydride or potassium carbonate. Alternative, milder conditions can also be employed. Other N-alkylation strategies can be used to introduce longer or more complex alkyl chains, utilizing the appropriate alkyl halides or other alkylating agents.

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | Sodium hydride | Tetrahydrofuran/DMF | 7-Bromo-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one |

| Dimethyl sulfate | Potassium carbonate | Acetone | 7-Bromo-9-methyl-2,3-dihydro-1H-carbazol-4(9H)-one |

| Ethyl bromide | Potassium carbonate | Acetonitrile | 7-Bromo-9-ethyl-2,3-dihydro-1H-carbazol-4(9H)-one |

Transformations at the Carbonyl Group

The ketone functional group at the 4-position of the dihydrocarbazolone core is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.

Oxime Formation

The carbonyl group readily reacts with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, to form the corresponding oxime. This reaction is typically carried out in a protic solvent like ethanol, often with the addition of a base such as sodium acetate or pyridine to neutralize the liberated acid. The resulting oxime can exist as a mixture of (E) and (Z) isomers.

| Reagent | Base | Solvent | Product |

| Hydroxylamine hydrochloride | Sodium acetate | Ethanol | 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one oxime |

| Hydroxylamine hydrochloride | Pyridine | Ethanol | This compound oxime |

Thiosemicarbazone Formation

In a similar fashion to oxime formation, the carbonyl group can be condensed with thiosemicarbazide (B42300) to yield the corresponding thiosemicarbazone. This reaction is typically acid-catalyzed and is often performed in a protic solvent. Thiosemicarbazones are of particular interest in medicinal chemistry due to their wide range of biological activities.

| Reagent | Catalyst | Solvent | Product |

| Thiosemicarbazide | Acetic acid (catalytic) | Ethanol | 2-(7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-ylidene)hydrazine-1-carbothioamide |

Reduction Reactions

The carbonyl group and the aromatic bromine atom of this compound are susceptible to various reduction methods, leading to a range of products depending on the reagents and conditions employed.

Common reduction strategies for the ketone functionality include the use of hydride reagents and catalytic hydrogenation. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of selectively reducing the ketone to a secondary alcohol, yielding 7-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-ol. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also achieve this transformation.

Catalytic hydrogenation, typically employing catalysts like palladium on carbon (Pd/C) or platinum dioxide (PtO₂) under a hydrogen atmosphere, can also be utilized for the reduction of the ketone. A significant consideration in this approach is the potential for concurrent dehalogenation, where the bromine atom is replaced by a hydrogen atom. The choice of catalyst, solvent, and reaction conditions is crucial to control the selectivity of the reduction.

Furthermore, complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at elevated temperatures, is suitable for base-stable compounds. The Clemmensen reduction, utilizing amalgamated zinc and hydrochloric acid, is performed under strongly acidic conditions and is applicable to acid-stable substrates.

| Reduction Reagent/Method | Product | Functional Group Transformed |

| Sodium Borohydride (NaBH₄) | 7-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-ol | Ketone to Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | 7-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-ol | Ketone to Alcohol |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 7-bromo-1,2,3,4-tetrahydro-9H-carbazol-4-ol and/or 1,2,3,4-tetrahydro-9H-carbazol-4-ol | Ketone to Alcohol (with potential debromination) |

| Wolff-Kishner Reduction (H₂NNH₂, KOH) | 7-bromo-1,2,3,4-tetrahydro-9H-carbazole | Ketone to Methylene |

| Clemmensen Reduction (Zn(Hg), HCl) | 7-bromo-1,2,3,4-tetrahydro-9H-carbazole | Ketone to Methylene |

Functional Group Interconversions on the Carbazole Ring System

The bromine atom at the 7-position and the secondary amine (N-H) of the carbazole ring in this compound are key sites for functional group interconversions, enabling the synthesis of a wide array of derivatives.

The secondary amine can readily undergo N-alkylation and N-arylation reactions. N-alkylation is typically achieved by treatment with alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, to generate N-alkylated products. N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

The bromine atom is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds via various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-carbazolone with an organoboron reagent (e.g., boronic acids or esters) in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of carbon-nitrogen bonds by coupling the bromo-carbazolone with a wide range of primary or secondary amines, catalyzed by a palladium-phosphine complex. This provides a direct route to 7-amino-substituted carbazolone derivatives.

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, leading to the formation of a new carbon-carbon double bond at the 7-position.

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 7-position by coupling the bromo-carbazolone with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

| Reaction Type | Reagents | Product | Bond Formed |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one | N-C |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Base | N-Aryl-7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one | N-C(aryl) |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | 7-Aryl-2,3-dihydro-1H-carbazol-4(9H)-one | C(sp²)-C(sp²) |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 7-Amino-2,3-dihydro-1H-carbazol-4(9H)-one | C(sp²)-N |

| Heck Reaction | Alkene, Pd catalyst, Base | 7-Alkenyl-2,3-dihydro-1H-carbazol-4(9H)-one | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 7-Alkynyl-2,3-dihydro-1H-carbazol-4(9H)-one | C(sp²)-C(sp) |

Chemo- and Regioselective Transformations of Dihydrocarbazolone Derivatives

The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in the reduction of the bromo-carbazolone, the choice of reducing agent can determine whether only the ketone is reduced or if debromination also occurs. Similarly, in cross-coupling reactions, the palladium catalyst and ligands can be selected to favor reaction at the C-Br bond without affecting the N-H or carbonyl groups.

Regioselectivity is crucial when considering reactions on the carbazole ring system, which has several potential sites for substitution. For example, electrophilic aromatic substitution reactions on the carbazole nucleus would be directed by the existing substituents. The electron-donating nature of the nitrogen atom generally directs electrophiles to the positions ortho and para to it (positions 1, 3, 6, and 8). However, the presence of the bromine atom at position 7 and the annulated ring will influence the regiochemical outcome of such reactions.

In the context of derivatization, the selective functionalization of one position over another is a key synthetic challenge. For example, in a di-halogenated carbazolone derivative, the relative reactivity of the different halogen atoms in cross-coupling reactions can often be controlled by the choice of catalyst and reaction conditions, allowing for sequential and site-selective introduction of different substituents. The development of synthetic methods that allow for precise control over chemo- and regioselectivity is an active area of research and is essential for the efficient synthesis of complex carbazole-based molecules with desired properties.

Advanced Spectroscopic and Structural Elucidation of Dihydrocarbazolone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show signals for the three protons on the brominated benzene (B151609) ring. The proton at C5, being adjacent to the bromine atom, would be influenced by its electronic effects. The protons at C6 and C8 would also show characteristic splitting patterns, likely doublets or doublets of doublets, due to coupling with their neighbors. The NH proton of the carbazole (B46965) ring typically appears as a broad singlet. In the aliphatic region, the three methylene (B1212753) groups (-CH₂-) at positions C1, C2, and C3 would present as multiplets. Specifically, the protons at C1 are adjacent to the carbonyl group and would be expected to be deshielded compared to the protons at C2 and C3.

For comparison, the ¹H NMR spectrum of the parent compound, 2,3-dihydro-1H-carbazol-4(9H)-one, in DMSO-d₆ shows aromatic protons in the range of 6.94-7.94 ppm. rsc.org The aliphatic protons appear as triplets or multiplets between 2.06 and 2.96 ppm. rsc.org The introduction of a bromine atom at the 7-position would be expected to shift the signals of the adjacent aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of 12 carbon signals are expected. The carbonyl carbon (C4) would appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons would resonate in the region of 110-155 ppm, with the carbon bearing the bromine atom (C7) showing a characteristic signal. The aliphatic carbons (C1, C2, and C3) would be found in the upfield region of the spectrum.

In the parent 2,3-dihydro-1H-carbazol-4(9H)-one, the carbonyl carbon resonates at 193.17 ppm. rsc.org The aromatic carbons span from 111.90 to 152.30 ppm, while the aliphatic carbons are observed at 23.17, 23.92, and 38.23 ppm. rsc.org For the 7-bromo derivative, the chemical shifts of the aromatic carbons, particularly C7 and its neighbors, would be altered due to the electronic effects of the bromine substituent.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Dihydrocarbazolones

| Compound | C4 (ppm) | Aromatic C (ppm) | Aliphatic C (ppm) |

| 2,3-dihydro-1H-carbazol-4(9H)-one rsc.org | 193.17 | 111.90 - 152.30 | 23.17, 23.92, 38.23 |

| 7-Methyl-2,3-dihydro-1H-carbazol-4(9H)-one rsc.org | 193.17 | 111.90 - 152.30 | 21.78, 23.17, 23.92, 38.23 |

| 6-Fluoro-2,3-dihydro-1H-carbazol-4(9H)-one rsc.org | 193.29 | 105.51 - 158.88 | 23.23, 23.76, 37.23 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band is expected in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The N-H stretching vibration of the secondary amine in the carbazole ring should appear as a moderate to sharp band around 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1200-1350 cm⁻¹ region. The presence of the bromine atom is indicated by a C-Br stretching vibration, which typically appears in the fingerprint region, below 800 cm⁻¹.

For comparison, various N-substituted 1,2,3,4-tetrahydrocarbazoles show characteristic IR absorption bands for C-H stretching in the range of 2847-2931 cm⁻¹ and carbonyl (C=O) or amide stretches from 1675-1697 cm⁻¹. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for Dihydrocarbazolones

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch | 1650 - 1700 |

| C-N Stretch | 1200 - 1350 |

| C-Br Stretch | < 800 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₀BrNO), HRMS would provide an exact mass measurement, confirming its molecular formula. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). libretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, fragmentation would likely be initiated by cleavage adjacent to the carbonyl group or loss of the bromine atom. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon. miamioh.edu The loss of a bromine radical is also a probable fragmentation pathway for bromo-aromatic compounds. youtube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Comparative Spectroscopic Analysis of Substituted Dihydrocarbazolones

The spectroscopic data of this compound can be better understood through comparison with related substituted dihydrocarbazolones. The electronic nature of the substituent on the aromatic ring significantly influences the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra.

For example, in ¹H NMR, an electron-donating group like a methyl group at the 7-position would be expected to cause an upfield shift of the aromatic proton signals compared to the unsubstituted analog. rsc.org Conversely, an electron-withdrawing group like a fluoro group would cause a downfield shift. rsc.org Similarly, in ¹³C NMR, the chemical shifts of the aromatic carbons are sensitive to the substituent's electronic effects.

In IR spectroscopy, the position of the C=O stretching band can be affected by substituents on the aromatic ring. Electron-withdrawing groups tend to increase the frequency of the carbonyl absorption, while electron-donating groups have the opposite effect. A comparative analysis of a series of substituted dihydrocarbazolones allows for the systematic study of these substituent effects and provides a more robust interpretation of the spectroscopic data for this compound.

Computational and Theoretical Investigations of Dihydrocarbazolone Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. DFT calculations can provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its chemical behavior.

For dihydrocarbazolone derivatives, DFT calculations are employed to optimize the molecular geometry, determine the distribution of electron density, and calculate various electronic parameters that correlate with reactivity. For instance, in a study on the analogous compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations with the B3LYP functional were used to elucidate its structural and electronic properties. researchgate.net Such calculations typically reveal the bond lengths, bond angles, and dihedral angles of the molecule in its most stable energetic state.

The electronic properties derived from DFT, such as the dipole moment and the molecular electrostatic potential (MEP), are critical for predicting how the molecule will interact with other molecules. The MEP map, in particular, provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is invaluable for understanding intermolecular interactions and predicting the sites of chemical reactions.

Table 1: Illustrative DFT-Calculated Parameters for an Analogous Dihydrocarbazolone Derivative

| Parameter | Value |

| Total Energy | Data not available |

| Dipole Moment | Data not available |

| Point Group | Data not available |

Note: The data in this table is illustrative and based on the types of parameters obtained from DFT calculations on similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis for dihydrocarbazolone derivatives can predict their susceptibility to electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO indicates the likely sites for these reactions.

In the case of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, FMO analysis revealed the distribution of the electron density in these key orbitals. researchgate.net The HOMO is typically localized over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. This information helps in understanding the charge transfer that occurs during chemical reactions.

Table 2: Illustrative FMO Parameters for an Analogous Dihydrocarbazolone Derivative

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: The data in this table is illustrative and based on the types of parameters obtained from FMO analysis on similar heterocyclic compounds.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. It provides a localized picture of the bonding within a molecule, which is more aligned with intuitive chemical concepts than the delocalized molecular orbitals. NBO analysis can quantify the strength of intramolecular interactions by calculating the stabilization energy associated with the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital.

Molecular Docking Studies for Ligand-Protein Interactions (e.g., human glutathione (B108866) reductase, bacterial tyrosinase)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand (a small molecule) might interact with a protein target. The strength of the interaction is typically estimated by a scoring function, which calculates a binding energy or affinity.

Human glutathione reductase is an important enzyme in the antioxidant defense system. Molecular docking studies of potential inhibitors with this enzyme can provide insights into the binding modes and key interactions responsible for inhibition. For a dihydrocarbazolone derivative, a docking study would involve placing the molecule into the active site of glutathione reductase and evaluating the interactions with the surrounding amino acid residues. Key interactions could include hydrogen bonds with polar residues, hydrophobic interactions with nonpolar residues, and potentially halogen bonds involving the bromine atom.

Bacterial tyrosinase is an enzyme involved in melanin (B1238610) biosynthesis and is a target for inhibitors in various applications. Molecular docking of 7-Bromo-2,3-dihydro-1H-carbazol-4(9H)-one with bacterial tyrosinase could help in understanding its potential as a tyrosinase inhibitor. researchgate.netnih.gov The docking simulation would predict the binding pose of the compound in the enzyme's active site, highlighting interactions with the copper ions and key amino acid residues that are crucial for catalysis. researchgate.net The binding affinity calculated from such studies can be correlated with experimental inhibitory activity.

Table 3: Illustrative Molecular Docking Parameters

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Human Glutathione Reductase | Illustrative Inhibitor | Data not available | Data not available |

| Bacterial Tyrosinase | Illustrative Inhibitor | Data not available | Data not available |

Note: This table illustrates the type of data obtained from molecular docking studies. Specific values for this compound are not available.

Medicinal Chemistry and Pharmacological Potential of the Dihydrocarbazolone Scaffold

Structure-Activity Relationship (SAR) Studies of Dihydrocarbazolone Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the dihydrocarbazolone scaffold, research has focused on how different functional groups at various positions on the ring system affect its pharmacological potential.

Halogenation is a common strategy in medicinal chemistry to enhance the bioactivity of a lead compound. Halogens like bromine and chlorine can alter a molecule's lipophilicity, electronic properties, and metabolic stability, which can influence its ability to cross cell membranes and interact with biological targets.

In the context of the carbazole (B46965) scaffold, the introduction of halogens has been shown to be a critical determinant of potency. For instance, studies on various halogenated compounds have demonstrated that properties such as lipophilicity (LogP), molecular weight, and halogen content correlate with inhibitory potency against certain enzymes. tandfonline.com While direct comparative studies focusing solely on bromine versus chlorine substitutions on the dihydrocarbazolone core are not extensively detailed, the presence of these halogens is a recurring feature in biologically active carbazole derivatives. For example, 6-bromo and 6-chloro substituted carbazoles have been synthesized and investigated for various activities, including antioxidant properties. amegroups.cnresearchgate.net This suggests that the position and nature of the halogen atom are key factors in tuning the biological profile of the dihydrocarbazolone scaffold.

Modifications at multiple positions of the dihydrocarbazolone ring have been explored to establish clear SAR. The N-9 position, in particular, is a frequent site for substitution, as it allows for the introduction of diverse side chains that can interact with specific pockets in target proteins.

N-9 Position: N-substituted carbazoles have been extensively reviewed for their therapeutic potential, particularly against cell proliferation and neurological disorders. amegroups.orgdntb.gov.ua The introduction of various groups, from simple alkyl chains to more complex heterocyclic moieties, can dramatically alter the compound's activity. For example, a series of N-substituted pyrrolocarbazoles were found to be potent inhibitors of pim-kinase activity, with IC50 values in the nanomolar range. amegroups.org Similarly, the synthesis of novel N-substituted 1H-dibenzo[a,c]carbazole derivatives has yielded compounds with significant antimicrobial activity. nih.govnih.gov

C-2, C-3, C-6, C-7, C-8 Positions: Substitution on the carbocyclic rings also plays a crucial role. The planarity of the carbazole ring is associated with its cytotoxic activity, and substitutions can enhance this effect. nih.gov For example, the introduction of a hydroxyl group at the C-7 position of a carbazole sulfonamide was found to increase its solubility and potency as an anti-mitotic agent. tandfonline.com The specific placement of substituents can lead to highly selective and potent compounds. Symmetrically substituted carbazole derivatives, such as 3,6-Di(2-furyl)-9H-carbazole, have emerged as novel catalytic inhibitors of topoisomerase II, highlighting the importance of substitution patterns on the carbocyclic framework. researchgate.net

Exploration of Molecular Targets for Dihydrocarbazolone-Based Compounds

The therapeutic potential of dihydrocarbazolone derivatives stems from their ability to interact with a variety of molecular targets, primarily enzymes involved in critical cellular pathways.

Topoisomerases: One of the most significant areas of investigation for carbazole derivatives is their activity as topoisomerase inhibitors, a key strategy in cancer therapy. researchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. researchgate.net Several carbazole derivatives have been shown to inhibit topoisomerase II (Topo II), leading to DNA damage and apoptosis in cancer cells. researchgate.netjst.go.jp Recent studies have identified symmetrically substituted carbazoles as novel catalytic inhibitors of Topo IIα. researchgate.netmdpi.com Furthermore, certain carbazole sulfonamide derivatives have been found to act as dual-target agents, inhibiting tubulin polymerization by binding to the colchicine (B1669291) site and also displaying selective inhibition of Topoisomerase I (Topo I). nih.gov

| Compound Class | Target Enzyme | IC50 / Activity | Reference |

| Carbazole Sulfonamide (Compound 7) | Topo I | Selective Inhibition | nih.gov |

| 3,6-Di(2-furyl)-9H-carbazole | Topo IIα | Catalytic Inhibition | researchgate.netmdpi.com |

| 5,8-Dimethyl-9H-carbazole (Compound 4) | hTopo I | Selective Inhibition | researchgate.net |

Kinases: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The carbazole scaffold has been successfully utilized to develop kinase inhibitors. For instance, N-substituted pyrrolocarbazoles have demonstrated potent inhibition of pim-kinases with IC50 values in the nanomolar range (46–75 nM) and showed antiproliferative activity against human cancer cell lines. amegroups.orgdntb.gov.ua The multi-kinase inhibitor Silmitasertib (CX-4945), which has undergone clinical trials, has an IC50 value of 14 nM against Casein Kinase 2 (CK2), showcasing the potential of targeting this enzyme family. researchgate.net

Rac1: The small GTPase Rac1 is involved in cell migration and invasion, making it an attractive target for inhibiting cancer metastasis. nih.gov A carbazole-containing compound, EHop-016, was identified as a potent Rac1 inhibitor. tandfonline.com Building on this, new carbazole derivatives have been synthesized that show improved efficacy. One such derivative, compound 11b, inhibits the activation of Rac1 by 55% at a low concentration of 250 nM, demonstrating a four-fold improvement over the lead compound EHop-016 (IC50 of 1.1 µM). nih.govnih.gov

Bacterial Tyrosinase: Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis and is a target for agents aimed at treating hyperpigmentation and for preventing browning in foods. researchgate.net Recent research has highlighted that carbazoles are an emerging class of tyrosinase inhibitors. Studies have shown that carbazole derivatives featuring benzothiazole (B30560) and benzoxazole (B165842) substitutions exhibit significant tyrosinase inhibitory activity. researchgate.net

Other Enzymes: While dihydrofolate reductase (DHFR) and glutathione (B108866) reductase are important therapeutic targets, direct enzymatic inhibition studies specifically linking them to the dihydrocarbazolone scaffold are not widely reported. However, molecular docking studies have suggested that DHFR may be a potential target for compounds with related structures. mdpi.comgoogle.com Similarly, while some carbazole derivatives have been shown to protect cells against glutathione depletion, direct inhibition of glutathione reductase has not been a primary focus. mdpi.com No significant studies linking dihydrocarbazolone derivatives to the inhibition of the malarial protease falcipain-2 were identified. For α-glucosidase and α-amylase, enzymes targeted for managing diabetes, research has shown that hydrazone moieties can be crucial for inhibitory activity, suggesting a potential avenue for designing active dihydrocarbazolone-hydrazone hybrids.

While much of the research on dihydrocarbazolones has focused on enzyme inhibition, the broader carbazole family has a documented history of interacting with various cell surface and nuclear receptors. This suggests a potential for dihydrocarbazolone derivatives to also possess receptor binding affinities.

For example, certain indolo[3,2-b]carbazole (B1211750) derivatives have been found to have high binding affinity for the aryl hydrocarbon (Ah) receptor. In the realm of neurotransmission, the well-known antiemetic drug ondansetron (B39145) is a carbazole derivative that functions as a selective 5-HT3 receptor antagonist. amegroups.cnamegroups.org Furthermore, other carbazole derivatives have been investigated as modulators of the CB1/CB2 cannabinoid receptors, which are involved in pain and inflammation signaling. These examples establish that the carbazole scaffold is capable of specific and high-affinity interactions with receptors, opening a promising, yet less explored, avenue for the pharmacological investigation of dihydrocarbazolone-based compounds.

In Vitro Mechanistic Investigations of Bioactivity

Understanding the mechanism of action is crucial for the development of any therapeutic agent. For dihydrocarbazolone and related carbazole derivatives, in vitro studies have provided valuable insights into how they exert their biological effects at a cellular level.

Mechanistic studies on carbazole-based topoisomerase inhibitors have revealed that they can function as catalytic inhibitors, preventing the enzyme from completing its function without necessarily stabilizing the DNA-enzyme cleavage complex (a mechanism used by "poisons" like etoposide). researchgate.net This inhibition of Topo II function has been shown to trigger the mitochondria-dependent apoptosis pathway, evidenced by the activation of caspases 3/7 and subsequent DNA fragmentation in cancer cells. researchgate.netgoogle.com

For derivatives targeting the cytoskeleton, such as carbazole sulfonamides, the mechanism involves direct binding to the colchicine site on tubulin. nih.gov This interaction disrupts microtubule dynamics, leading to microtubule fragmentation, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov

In the case of Rac1 inhibitors derived from the carbazole scaffold, the mechanism involves preventing the activation of this GTPase. nih.gov By inhibiting Rac1, these compounds effectively block downstream signaling pathways responsible for actin cytoskeleton reorganization, thereby inhibiting the migration and invasion of metastatic cancer cells. nih.govresearchgate.net Molecular docking and other in silico studies have been instrumental in visualizing these interactions and explaining the selectivity and potency of these compounds.

Apoptosis Induction and Cell Cycle Modulation

Carbazole derivatives are recognized for their potential to influence cell proliferation and induce programmed cell death (apoptosis), which are critical processes in cancer therapy. nih.gov The anticancer activity of some carbazoles is linked to their ability to induce apoptosis in cancer cells by inhibiting DNA synthesis. nih.gov A notable example from the broader carbazole family, ellipticine, functions through this mechanism. nih.gov

Another mechanism involves the inhibition of the proteasome, a protein complex essential for regulating the cell cycle. nih.gov For instance, compounds like N-methyl carbazole-3-carboxamide have demonstrated potent anticancer activity by targeting the proteasome. nih.gov The cell cycle, which consists of G1, S, G2, and M phases, is controlled by cyclin-dependent kinases (CDKs) and checkpoints that ensure genomic integrity. mdpi.comyoutube.com Disruption of these checkpoints is a common strategy for anticancer drugs. nih.gov For example, some therapies induce a halt at the G2/M checkpoint, while others can cause G1 arrest. nih.govnih.gov While these mechanisms are established for the broader carbazole class, specific studies detailing the apoptosis induction and cell cycle modulation pathways for 7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one are not extensively documented in the available literature.

Oxidative Stress Modulation and Antioxidant Mechanisms

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants. semanticscholar.orgnih.gov This imbalance can lead to cellular damage, including lipid peroxidation and DNA modifications, and is implicated in numerous diseases. semanticscholar.orgnih.gov Compounds that can modulate oxidative stress, either by scavenging free radicals directly or by influencing cellular antioxidant pathways, are of significant therapeutic interest. mdpi.com

Certain carbazole derivatives have demonstrated notable antioxidant properties. The primary mechanism for many antioxidant compounds involves the donation of a hydrogen atom or an electron to neutralize free radicals. researchgate.net The effectiveness of this action is often linked to properties like ionization potential and bond dissociation enthalpy. nih.gov In a study evaluating various synthetic carbazole derivatives, two compounds, in particular, exhibited potent free radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Their antioxidant capacities were found to be superior to the standard antioxidant agent, Trolox, as indicated by their lower IC₅₀ values. nih.gov

| Compound | Antioxidant Activity (IC₅₀ in µM) vs. DPPH |

|---|---|

| Carbazole Derivative 4 | 1.05 ± 0.77 |

| Carbazole Derivative 9 | 5.15 ± 1.01 |

| Trolox (Reference) | 2.08 ± 0.57 |

Data sourced from a study on the free radical scavenging activity of newly synthesized carbazole derivatives. nih.gov

This activity highlights the potential of the carbazole scaffold to serve as a backbone for the development of new antioxidant agents.

Antimicrobial Action Mechanisms (e.g., against bacterial and fungal strains)

The rise of antibiotic resistance has spurred the search for new antimicrobial agents with novel mechanisms of action. researchgate.netdntb.gov.ua The carbazole scaffold has proven to be a promising framework for the development of compounds with potent and broad-spectrum antimicrobial activity. nih.govnih.gov Derivatives have shown efficacy against both bacteria and fungi, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.netdntb.gov.ua

One specific mechanism of action identified for a novel carbazole derivative is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the biosynthesis of nucleic acids and amino acids in bacteria. tandfonline.com By binding to DHFR, the compound disrupts these vital metabolic pathways, leading to bacterial cell death. tandfonline.com The antimicrobial potency of carbazole derivatives is often quantified by their minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Studies have reported MIC values for various carbazole derivatives against a range of pathogens, demonstrating their potential as therapeutic agents. nih.govtandfonline.com

| Compound Class | Microorganism | MIC Range (µg/mL) |

|---|---|---|

| Novel Carbazole Derivatives (Aminoguanidine, Dihydrotriazine, etc.) | Bacterial Strains | 0.5 - 16 |

| Fungal Strain | 0.5 - 16 | |

| Carbazole Derivative 8f | Various Bacterial Strains | 0.5 - 2 |

| Carbazole Derivative 9d | Various Bacterial Strains | 0.5 - 2 |

| Ursolic Acid-Carbazole Derivatives | Bacterial Strains | 3.9 - 15.6 |

| Fungal Strains | 0.9 - 15.6 |

Data compiled from studies on the antimicrobial activities of various carbazole derivatives. nih.govtandfonline.com

Antiviral Mechanisms (e.g., RNA polymerase inhibition)

The dihydrocarbazolone scaffold, specifically the 2,3,4,9-tetrahydro-1H-carbazole structure, has been identified as a promising starting point for the development of antiviral agents. A significant target for antiviral therapy is the RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of RNA viruses. nih.gov

Researchers have designed and synthesized a novel class of inhibitors based on the tetrahydrocarbazole scaffold that specifically target the hepatitis C virus (HCV) NS5B protein, which is an RdRp. nih.gov Optimization of these compounds revealed that substitutions at the C-1 position and a 5,8-disubstitution pattern on the aromatic ring were favorable for inhibitory activity. nih.gov While a specific analogue exhibited an IC₅₀ of 550 nM against the HCV NS5B enzyme, the broader class of compounds showed varying levels of potency, indicating that specific aromatic substitutions are necessary for antiviral activity. nih.gov This targeted inhibition of a key viral enzyme highlights a precise mechanism through which dihydrocarbazolone derivatives can exert their antiviral effects. nih.gov

Design and Synthesis of Novel Dihydrocarbazolone-Based Bioactive Agents

The development of new bioactive agents based on the dihydrocarbazolone scaffold relies on diverse and innovative synthetic strategies. These methods allow chemists to create libraries of compounds with varied substituents, which can then be screened for desired biological activities.

Several approaches have been successfully employed:

Classical and Multi-component Reactions : One common strategy involves the reaction of carbazole aldehydes with other reagents to introduce moieties like aminoguanidine, dihydrotriazine, or thiosemicarbazide (B42300), leading to compounds with potent antimicrobial activity. tandfonline.com

Palladium-Catalyzed Reactions : Modern synthetic methods, such as palladium-catalyzed cyclocarbonylation, have enabled novel one-pot syntheses of carbazole-1,4-quinones, which are also biologically active. bohrium.com

Ring-Closing Metathesis : Another advanced technique is the use of tandem ring-closing metathesis followed by dehydrogenation to construct the carbazole-1,4-quinone core. bohrium.com

Chemo-Enzymatic Synthesis : An innovative approach combines chemical synthesis with biological catalysts. A three-enzyme system (NzsH, NzsJ, and NzsI) has been used to produce various carbazole derivatives. This biotransformation system can utilize different acyl-thioester analogues to create a range of acyl-substituted carbazoles, demonstrating considerable substrate flexibility. mdpi.com Further expansion to a five-enzyme system allows for the synthesis to begin from simple indole (B1671886) building blocks, offering a versatile route to modified carbazoles. mdpi.com

These varied synthetic methodologies are crucial for generating the chemical diversity needed for drug discovery and for optimizing the therapeutic properties of lead compounds based on the dihydrocarbazolone scaffold. bohrium.commostwiedzy.pl

Prodrug Strategies and Bioreversible Derivatives of Dihydrocarbazolones

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. This strategy is often employed to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility, limited permeability, or rapid presystemic metabolism. nih.gov

While specific prodrugs of this compound are not widely reported, several strategies could be applied to the dihydrocarbazolone scaffold to enhance its therapeutic potential.

Improving Aqueous Solubility : For compounds with low water solubility, which can limit oral bioavailability, bioreversible quaternary N-acyloxymethyl derivatives can be created. This approach has been successfully used for tertiary amines to increase pH-independent solubility by several orders of magnitude. nih.gov

Site-Selective Drug Delivery : In cancer therapy, a prodrug can be designed to be selectively activated at the tumor site. One such strategy involves using enzyme-activated prodrugs. For example, the prodrug CB1954 is metabolized into its cytotoxic form by a nitroreductase enzyme, the expression of which can be targeted specifically to cancer cells. mostwiedzy.pl This approach could be adapted for carbazole-based anticancer agents to reduce systemic toxicity and enhance efficacy. nih.govmostwiedzy.pl

The application of such prodrug strategies to the dihydrocarbazolone scaffold could significantly improve the clinical viability of promising bioactive derivatives by optimizing their delivery and targeting.

Q & A

Q. What are the common synthetic routes for 7-bromo-2,3-dihydro-1H-carbazol-4(9H)-one, and how can reaction conditions be optimized?

The synthesis often involves halogenation and cyclization steps. For example, brominated intermediates like 1,4-dibromobutane can react with carbazole derivatives under controlled conditions (45°C, 3 hours) in the presence of catalysts such as tetrabutylammonium bromide (TBAB) to improve yield . Purification typically includes solvent extraction, vacuum distillation, and recrystallization from ethanol. Optimization may require adjusting stoichiometry, temperature, and catalyst loading while monitoring via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

X-ray crystallography is critical for resolving its 3D structure, as demonstrated for related brominated carbazole derivatives . 2D NMR techniques (e.g., - HMBC) help confirm regiochemistry and hydrogen bonding patterns . Elemental analysis and mass spectrometry validate purity and molecular weight .

Q. How should researchers handle safety and stability concerns during experiments?

While basic safety protocols (e.g., PPE, ventilation) are essential, advanced handling involves stabilizing the compound under inert atmospheres (N/Ar) to prevent bromine displacement or oxidation. Storage in desiccated, amber vials at -20°C is recommended to avoid photodegradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A fractional factorial design (FFD) minimizes experiments while testing variables like temperature, solvent polarity, and catalyst concentration. For example, a 2 design with center points identifies interactions between parameters. Response surface methodology (RSM) then refines optimal conditions .

Q. What computational tools are used to predict reactivity or regioselectivity in brominated carbazole derivatives?

Density Functional Theory (DFT) calculates electron density maps to predict bromination sites. Reaction path search algorithms (e.g., artificial force-induced reaction method) model transition states, while molecular dynamics simulations assess solvent effects . Experimental validation via -NMR coupling constants can resolve computational vs. empirical discrepancies .

Q. How to reconcile contradictory data between experimental and computational studies?

Systematic error analysis is key. For example, if DFT predicts a bromination site conflicting with NMR data, re-evaluate solvent parameters in simulations or test alternative catalysts. Bayesian inference can statistically weigh experimental vs. computational uncertainties .

Q. What strategies address low regioselectivity in bromination reactions of carbazole scaffolds?

Directed ortho-metalation (DoM) using directing groups (e.g., -OMe, -COOR) can enhance selectivity. Alternatively, steric hindrance from bulky substituents (e.g., tert-butyl) may block undesired sites. Kinetic vs. thermodynamic control via temperature modulation is also effective .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

Conduct accelerated stability studies:

Q. What role does this compound play in materials science or medicinal chemistry?

As a brominated heterocycle, it serves as a precursor for:

Q. How to design a multi-step synthesis protocol integrating this compound into complex architectures?

Use convergent synthesis:

- Step 1 : Synthesize the carbazole core via Ullmann coupling or Buchwald-Hartwig amination.

- Step 2 : Introduce bromine via electrophilic substitution (e.g., NBS/FeCl).

- Step 3 : Functionalize via Suzuki-Miyaura cross-coupling or click chemistry .

Monitor intermediates with LC-MS and optimize yields via DoE .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.